N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
Scientific Research Applications
Synthesis and Evaluation in Inhibitory Mechanisms
- Research involving similar chemical structures has led to the development of potent inhibitors against caspase-3, as demonstrated in the study by (Yang Jiang & Trond Vidar Hansen, 2011). These inhibitors are relevant for their potential use in regulating apoptosis and other cellular processes.
Promoter in Cu-Catalyzed Reactions
- A study conducted by (Subhajit Bhunia, Subhadip De, & D. Ma, 2022) found that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) serves as an efficient promoter in Cu-catalyzed N-arylation of oxazolidinones and amides. This highlights its role in facilitating complex chemical reactions at room temperature, thereby expanding its applicability in synthetic chemistry.
Sulfonamide Chemical Delivery Systems
- In a study focusing on chemical delivery systems for sulfonamides useful in cerebral toxoplasmosis treatment, compounds with a similar structural framework were synthesized and evaluated. These studies, like the one by (M. Brewster, M. Deyrup, K. Seyda, & N. Bodor, 1991), highlight the potential of such compounds in drug delivery and treatment strategies.
Antimicrobial Potential
- Research by (M. Abbasi, S. Tariq, Aziz‐ur‐Rehman, et al., 2016) explored the antibacterial potential of N-substituted sulfonamides bearing a similar benzodioxane moiety. This work is significant in the search for new antimicrobial agents, especially in the era of increasing antibiotic resistance.
Molecular Docking and Drug Design
- A study by (Asmaa M. Fahim & Eman H. I. Ismael, 2021) involving computational calculations and molecular docking of similar sulfonamides suggested their potential in antimalarial and COVID-19 drug development. This indicates the broad spectrum of applications of such compounds in pharmaceutical research.
Synthesis of Antibacterial Agents
- Investigations into the synthesis and evaluation of piperazinyl oxazolidinone antibacterial agents containing a pyridine ring, similar to the compound , were conducted by (J. Tucker, D. A. Allwine, K. C. Grega, et al., 1998). These studies contribute to the ongoing search for novel antibacterial compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to exhibit antibacterial properties . Therefore, it’s plausible that this compound may target bacterial enzymes or proteins, disrupting their normal function.
Mode of Action
Based on its structural similarity to other sulfonamides, it may inhibit bacterial enzymes, thereby preventing the bacteria from synthesizing essential nutrients or metabolites .
Biochemical Pathways
Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is a crucial component of several biochemical pathways, including dna synthesis .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting bacterial enzymes, this compound may prevent the bacteria from growing and reproducing, leading to their eventual death .
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(22-12-14-2-1-5-21-11-14)20(26)23-13-18-24(6-7-31-18)32(27,28)15-3-4-16-17(10-15)30-9-8-29-16/h1-5,10-11,18H,6-9,12-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCVJLWXJQMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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